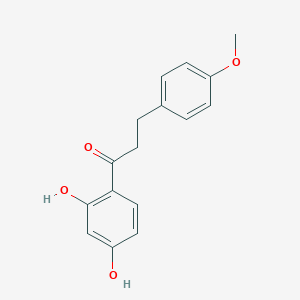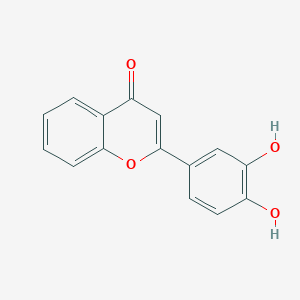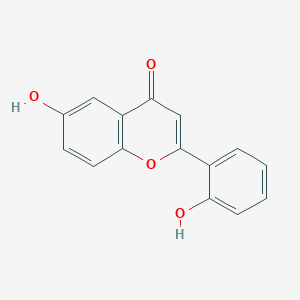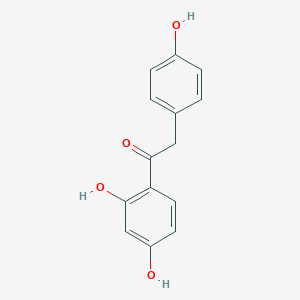
7,3'-Dimethoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,3’-Dimethoxyflavone is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 7,3’-Dimethoxyflavone has garnered attention due to its potential therapeutic applications and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,3’-Dimethoxyflavone typically involves the methylation of flavone derivatives. One common method includes the use of methyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to achieve the desired dimethoxy substitution on the flavone core.
Industrial Production Methods: Industrial production of 7,3’-Dimethoxyflavone may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 7,3’-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of dihydroflavones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various models.
Industry: Utilized in the development of natural health products and cosmetics due to its antioxidant properties.
作用機序
The mechanism of action of 7,3’-Dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase.
Anticancer Activity: 7,3’-Dimethoxyflavone induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. It also inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
類似化合物との比較
7,3’-Dimethoxyflavone can be compared with other similar flavonoid compounds:
5-Hydroxy-3,7-dimethoxyflavone: Exhibits similar biological activities but with variations in potency and specificity.
5,7-Dimethoxyflavone: Another closely related compound with comparable antioxidant and anti-inflammatory properties.
5-Hydroxy-7,4’-dimethoxyflavone: Known for its unique anti-inflammatory and anticancer activities.
Uniqueness: 7,3’-Dimethoxyflavone stands out due to its specific substitution pattern, which influences its biological activity and interaction with molecular targets. Its unique structure allows for distinct pharmacological properties compared to other flavonoids.
特性
CAS番号 |
6802-49-9 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC名 |
7-methoxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)16-10-15(18)14-7-6-13(20-2)9-17(14)21-16/h3-10H,1-2H3 |
InChIキー |
GUHXVSRRBMHSSC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC |
| 6802-49-9 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















